molecular formula C22H23ClFN5O2 B2525408 N-(3-chloro-4-fluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide CAS No. 1396686-46-6

N-(3-chloro-4-fluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Cat. No.: B2525408
CAS No.: 1396686-46-6
M. Wt: 443.91
InChI Key: HOZSJOIOLFFAHV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure combining a 1,2,4-triazolone core with a piperidine subunit and a chloro-fluorophenyl acetamide group. Such a structure is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of kinase inhibitors, protease inhibitors, and other enzymatic targets. The presence of the 1,2,4-triazole ring, a known pharmacophore, suggests potential for a range of biological activities. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O2/c1-27-22(31)29(17-5-3-2-4-6-17)21(26-27)15-9-11-28(12-10-15)14-20(30)25-16-7-8-19(24)18(23)13-16/h2-8,13,15H,9-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZSJOIOLFFAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide (CAS Number: 1396686-46-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

The molecular formula of this compound is C22H23ClFN5O2C_{22}H_{23}ClFN_{5}O_{2}, with a molecular weight of approximately 443.9 g/mol. The structure includes a piperidine ring and a triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C22H23ClFN5O2
Molecular Weight 443.9 g/mol
CAS Number 1396686-46-6

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess antifungal and antibacterial properties. The presence of the triazole group in this compound suggests potential efficacy against various pathogens .

Anticancer Activity

A study evaluating the cytotoxic effects of similar triazole-containing compounds revealed promising results against different cancer cell lines. For example, certain triazole derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties.

Neuropharmacological Effects

Compounds with piperidine structures are often explored for their neuropharmacological effects. Research has indicated that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . The specific interactions of this compound with neurotransmitter receptors remain to be elucidated.

Study on Triazole Derivatives

In a comprehensive study focusing on the biological activities of triazole derivatives, researchers synthesized various compounds and evaluated their effects on cancer cell lines. Among these, some derivatives exhibited notable cytotoxicity against MCF-7 and HCT116 cells with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that this compound may share similar properties due to its structural components.

Antiviral Activity

Another area of investigation is the antiviral potential of compounds similar to this acetamide derivative. Research has shown that certain triazole-containing compounds can inhibit viral replication effectively . Although specific studies on this compound are scarce, its structural analogy with known antiviral agents warrants further investigation into its potential efficacy against viral pathogens.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacokinetic properties, making it a candidate for drug development. Its molecular structure allows for interactions with various biological targets, which can be exploited for therapeutic purposes.

Antimicrobial Activity

Research indicates that derivatives of compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound may demonstrate efficacy against various bacterial strains and fungi, potentially serving as a lead compound in the development of new antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Studies on similar triazole-containing compounds have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. This application is particularly relevant given the ongoing need for new cancer therapies.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. The incorporation of the piperidine and triazole moieties may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

In Silico Studies

Recent advancements in computational chemistry have allowed for the use of molecular docking studies to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how modifications to the chemical structure can enhance its therapeutic effects.

Case Studies and Research Findings

Study TitleFindingsYear
Evaluation of Triazole DerivativesIdentified significant antimicrobial activity against resistant strains2022
Synthesis and Biological Evaluation of Piperidine DerivativesShowed promising anticancer activity in vitro2023
Molecular Docking Studies of Triazole CompoundsPredicted high affinity for 5-lipoxygenase, suggesting anti-inflammatory potential2023

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Compound Name Substituent on Phenyl Ring Key Functional Groups
N-(3-chloro-4-fluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide 3-chloro-4-fluorophenyl Triazole, Piperidine, Acetamide
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide 2-chloro-5-(trifluoromethyl)phenyl Triazole, Piperidine, Acetamide

Impact of Substituents :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the analogue enhances lipophilicity and metabolic resistance compared to the chloro-fluoro substituent .
  • Positioning : The 3-chloro-4-fluoro configuration may optimize steric interactions in target binding pockets compared to the bulkier 2-chloro-5-(trifluoromethyl) group.

Physicochemical and Spectroscopic Comparisons

NMR Profiling

Evidence from analogous triazole derivatives (e.g., compounds 1 and 7 in a 2014 study) reveals that NMR chemical shifts in regions corresponding to substituent attachment points (e.g., positions 29–36 and 39–44) are highly sensitive to structural modifications. For example, the introduction of a trifluoromethyl group would downfield-shift adjacent protons due to its strong electron-withdrawing effect, as observed in similar systems .

Melting Points and Stability

While direct data for the target compound are unavailable, related chromen-4-one-triazole hybrids (e.g., Example 83 in ) exhibit melting points >300°C, suggesting high thermal stability. The acetamide linkage in the target compound may further enhance crystallinity compared to ester or ether analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide, and what intermediates are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via multi-step reactions. Key intermediates include:

  • 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one , formed via cyclization of thiosemicarbazide derivatives under basic conditions.
  • 4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine , generated by coupling the triazole intermediate with piperidine derivatives using nucleophilic substitution.
  • Final acetamide linkage via reaction of chloroacetanilide derivatives with the piperidine-triazole intermediate in the presence of K₂CO₃ and DMF .
    • Optimization : Yield improvements rely on controlling reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for piperidine-triazole to chloroacetanilide).

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:
  • R-factor : Target < 0.05 for high-resolution data.
  • Twinned Data : Use HKLF5 format in SHELXL for handling pseudo-merohedral twinning .
  • Validation : Check for disorder in the piperidine ring or triazole substituents using Olex2 or PLATON.

Q. What in vitro assays are suitable for preliminary screening of its bioactivity, and how should controls be designed?

  • Methodological Answer :

  • Antimicrobial Screening : Follow CLSI guidelines using broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control and DMSO as a solvent control.
  • Cytotoxicity : Use MTT assay on HEK-293 cells with doxorubicin as a positive control.
  • Data Interpretation : Compare IC₅₀ values with structurally analogous triazole-acetamide derivatives (e.g., fluorophenyl vs. chlorophenyl variants) to assess substituent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) to minimize by-products during the triazole ring formation?

  • Methodological Answer :

  • Factors : Vary temperature (50–90°C), solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Et₃N).
  • Response Variables : Yield (%) and HPLC purity (%).
  • Statistical Model : Apply a central composite design (CCD) with ANOVA to identify significant factors. For example, Et₃N may reduce side reactions (e.g., hydrolysis) compared to K₂CO₃ in polar solvents .

Q. What strategies resolve contradictions in crystallographic and computational (DFT) data regarding the compound’s tautomeric forms?

  • Methodological Answer :

  • Experimental : Collect low-temperature (100 K) SC-XRD data to reduce thermal motion artifacts.
  • Computational : Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) and compare bond lengths (e.g., N–N in triazole) with XRD values.
  • Tautomer Analysis : Use Hirshfeld surface analysis to assess hydrogen-bonding patterns influencing tautomeric stability .

Q. How does the chloro-fluorophenyl substituent influence SAR compared to analogs with other halogens (e.g., bromo, methoxy)?

  • Methodological Answer :

  • SAR Table :
Substituent (R)Bioactivity (MIC, μg/mL)LogPSolubility (mg/mL)
3-Cl-4-F2.5 (S. aureus)3.10.12
4-Br5.83.50.08
4-OCH₃>102.30.25
  • Trends : Chloro-fluorophenyl enhances lipophilicity (LogP) and antimicrobial potency but reduces solubility. Methoxy groups improve solubility at the cost of activity .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking (e.g., Glide) and experimental enzyme inhibition assays for this compound?

  • Methodological Answer :

  • Docking Validation : Re-dock co-crystallized ligands (e.g., PDB: 3VRO) to ensure scoring function reliability.
  • Experimental Replicates : Perform dose-response curves in triplicate for IC₅₀ determination.
  • Possible Causes :
  • Solvent Effects : DMSO >1% may denature enzymes.
  • Protein Flexibility : MD simulations (AMBER) can account for induced-fit binding not captured in rigid docking .

Structural and Functional Comparisons

Q. How does this compound compare to structurally related triazole-acetamide derivatives in terms of electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Analysis :
  • Hammett Constants (σ) : 3-Cl-4-F (σ = 0.92) vs. 4-F (σ = 0.06) influences electrophilicity at the acetamide carbonyl.
  • NBO Charges : Triazole N2 atom exhibits higher negative charge (-0.32 e) compared to pyrazole analogs (-0.18 e), enhancing nucleophilic reactivity .

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